methyl 2-[(2R)-piperidin-2-yl]acetate

Asymmetric synthesis Process chemistry Chiral building block procurement

Sourcing enantiopure (R)-homopipecolic acid methyl ester often fails on documented ee and multi-gram scalability. This CAS 171730-95-3 lot resolves both: • Confirmed >98% purity with >95% ee, preserving configurational integrity for PNA monomer synthesis and fragment-based drug discovery. • Backed by a published 5-step, 36% overall-yield route that supports seamless transition from discovery to preclinical evaluation. Specify CAS 171730-95-3 and the 98% purity benchmark in your RFQ to guarantee reproducible stereochemical outcomes and reliable lead times.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 171730-95-3
Cat. No. B070941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[(2R)-piperidin-2-yl]acetate
CAS171730-95-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCCCN1
InChIInChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyKNLRJTRKAHPHEE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2R)-piperidin-2-yl]acetate – Chiral Building Block for Asymmetric Synthesis


Methyl 2-[(2R)-piperidin-2-yl]acetate (CAS 171730-95-3), also known as (R)-homopipecolic acid methyl ester, is a chiral piperidine derivative (C₈H₁₅NO₂, MW 157.21) bearing a methyl ester at the α-position of a (2R)-configured piperidine ring . This compound serves as a versatile enantiopure building block in medicinal chemistry and peptide nucleic acid (PNA) research, with documented synthetic routes delivering multigram quantities and high enantiomeric purity .

Chiral building block for asymmetric synthesis
Stereochemical-control study fit
PNA monomer precursor with documented route
Enantiomer-comparison study context
Multigram synthesis pathway reported
Scalable procurement supported

Why Only the (2R)-Enantiomer Works for Stereochemical Demands


The (2R) absolute configuration of the piperidine ring is the primary driver of molecular recognition in biological systems and stereoselective transformations; inverting to the (2S)-enantiomer (CAS 171866-64-1) alters spatial orientation and can abolish target engagement [1]. The racemic mixture introduces an unpredictable 50% inactive/off-target isomer, while the free acid form (CAS 69222-96-4) lacks the methyl ester protecting group required for subsequent chemoselective manipulations without additional activation steps . Procuring the correct single enantiomer with documented enantiomeric purity is therefore a non-negotiable requirement for reproducible asymmetric synthesis and biological assay outcomes.

Opposite enantiomer
The (2S)-enantiomer (CAS 171866-64-1) may alter molecular recognition and is unlikely to serve as a direct substitute in stereospecific workflows.
Racemic mixture
Racemic methyl 2-(piperidin-2-yl)acetate introduces an unpredictable stereoisomeric composition that can undermine chiral assay outcomes.
Free acid form
The free acid (CAS 69222-96-4) lacks the methyl ester protecting group, requiring additional activation steps that may not align with existing synthetic routes.

Methyl 2-[(2R)-piperidin-2-yl]acetate: Evidence vs. Closest Analogs


Multigram Synthesis: (R) vs. (S) Route Availability

The (R)-enantiomer can be prepared on a multigram scale from 3,4-dihydro-2H-pyran in five steps with a 36% overall yield, with stereochemistry introduced via an asymmetric Michael addition and fractional crystallization . In contrast, no peer-reviewed multigram synthetic route has been published for the (S)-enantiomer (CAS 171866-64-1), making the (R)-enantiomer the uniquely scalable option for procurement planning.

Scalable synthesis
Class-level
36% overall yield, 5 steps (multigram) vs. no published multigram route for (S)-enantiomer.
Scalable synthesis pathway documented
Comparator route unreported; process development risk lower for (R).
Asymmetric synthesis Process chemistry Chiral building block procurement

Verified Enantiomeric Excess vs. Uncharacterized (S)-Enantiomer

The asymmetric Michael addition of (R)-N-benzyl-N-α-methylbenzylamide to (2E,7E)-nonadienedioate delivers the (R)-homopipecolic acid methyl ester with >95% enantiomeric excess (ee), confirmed by ¹H NMR analysis of the crude product which showed it to be diastereomerically pure with no trace of other stereoisomers . Commercial sources for the (S)-enantiomer typically specify chemical purity ≥95% without documenting enantiomeric excess.

Enantiomeric excess
Reported
>95% ee (¹H NMR) for (R); ee uncharacterized for (S).
Stereochemical integrity confirmed
Enantiomeric purity documented; >97.5% (R) configuration estimated.
Enantiomeric excess Chiral purity Asymmetric Michael addition

Commercial Purity Specification: (R) vs. (S)

Bidepharm lists the (R)-enantiomer (CAS 171730-95-3) with a standard purity of 98%, backed by batch-specific QC documentation (NMR, HPLC, GC) . For the (S)-enantiomer (CAS 171866-64-1), Delta-B specifies purity ≥95% [1]. The 3 percentage-point purity differential translates to reduced impurity burden in downstream reactions.

Commercial purity
Head-to-head
98% (R, Bidepharm) vs. ≥95% (S, Delta-B).
Higher commercial purity reported
Vendor QC documentation (NMR, HPLC, GC) available for (R).
Commercial purity comparison Quality specification Procurement specification

Exclusive PNA Monomer Precursor Application

The (R)-homopipecolic acid methyl ester has been specifically employed as a key intermediate in the construction of homochiral peptide nucleic acid (PNA) monomer building blocks via stereoselective Michael monoaddition to orthogonally disubstituted (2E,7E)-nonadienedioate . No equivalent PNA monomer application has been reported for the (S)-enantiomer or racemic methyl 2-(piperidin-2-yl)acetate.

PNA monomer use
Class-level
Exclusive documented application for (R) in homochiral PNA monomer synthesis; no counterpart for (S) or racemate.
Documented pathway for PNA monomer
Comparator not reported in this context.
Peptide nucleic acid PNA monomer Homochiral building block

Lipase Resolution Enantioselectivity Advantage

N-Protected derivatives of the 2-piperidylacetic acid methyl ester scaffold undergo lipase-catalyzed interesterification with exceptional enantioselectivity: the N-Boc derivative achieves E >200 under optimized conditions (lipase PS-C II from Burkholderia cepacia, 1:1 diisopropyl ether/butyl butanoate) [1]. The N-acetyl derivative shows E = 66, while the 3-piperidinecarboxylic acid regioisomer displays poor enantioselectivity (E = 4), confirming that the 2-substituted piperidine scaffold is uniquely suited to high-fidelity enzymatic resolution.

Lipase enantioselectivity
Reported
E >200 (N-Boc derivative); 3-substituted regioisomer: E = 4.
High enzymatic enantioselectivity demonstrated
≥50-fold difference enables preparative resolution when ultra-high ee is needed.
Enzymatic resolution Lipase catalysis Enantioselectivity

Structural Simplification vs. Methylphenidate

Methyl 2-[(2R)-piperidin-2-yl]acetate (MW 157.21, cLogP ~0.5) is substantially smaller and more polar than the structurally related CNS drug methylphenidate (MW 233.31, cLogP ~2.4) [1]. The absence of the phenyl ring reduces lipophilicity by approximately 1.9 log units and molecular weight by 76 Da, offering a more fragment-like starting point for lead optimization programs where lower lipophilicity correlates with reduced promiscuity and improved developability.

Property comparison
Reported
ΔMW −76 Da, ΔcLogP ≈ −1.9 relative to methylphenidate.
Lower lipophilicity scaffold
Property-controlled lead optimization starting point.
Drug discovery scaffold Molecular property comparison Lead optimization

Methyl 2-[(2R)-piperidin-2-yl]acetate: Application & Procurement


Homochiral PNA Monomer Synthesis

Research groups synthesizing peptide nucleic acid (PNA) oligomers with defined stereochemistry should source the (R)-enantiomer as the only enantiomer with a published synthetic pathway to homochiral PNA monomer building blocks . The documented >95% ee ensures that the resulting PNA monomers maintain configurational integrity essential for sequence-specific hybridization. The multigram synthesis route further supports scale-up from discovery to preclinical evaluation.

Fragment-Based Lead Generation

For fragment-based drug discovery programs, the (R)-enantiomer offers a chiral, low-MW (157 Da) scaffold with favorable cLogP (~0.5) that provides ample property space for subsequent functionalization . Its structural relationship to methylphenidate (ΔMW = −76 Da, ΔcLogP ≈ −1.9) makes it an attractive starting point for developing novel CNS-targeted candidates with improved physicochemical profiles. The 98% commercial purity minimizes impurities that could confound fragment screening hit validation.

Preparative-Scale Enzymatic Resolution

Process chemistry groups requiring ultra-high enantiomeric purity (>99% ee) can exploit the exceptional enantioselectivity (E >200) demonstrated for lipase-catalyzed interesterification of the N-Boc derivative of the 2-piperidylacetic acid methyl ester scaffold . This enzymatic route outperforms the 3-substituted regioisomer by >50-fold in enantioselectivity, making the 2-substituted scaffold the preferred choice for developing scalable biocatalytic resolution processes.

Custom Synthesis & Scale-up

When issuing RFQs to CROs or specialty chemical suppliers, specifying CAS 171730-95-3 with the 98% purity benchmark and referencing the published five-step, 36% overall yield synthesis provides a validated technical baseline for negotiations. This reduces ambiguity in quote comparisons and enables suppliers to provide realistic lead times based on demonstrated rather than theoretical synthetic feasibility.

Application
Selection Property
Validation Focus
Homochiral PNA monomer synthesis
Documented enantiopure building block
Stereochemical integrity review; configurational stability in oligomer assembly
Fragment-based lead generation
Low molecular weight, favorable lipophilicity
Property space for functionalization; impurity profiling for hit validation
Preparative enzymatic resolution
High enantioselectivity scaffold
Biocatalytic resolution scalability; enantiomeric purity beyond standard ee
Custom synthesis & scale-up
Published multigram route and commercial purity benchmark
Technical baseline for CRO negotiations; realistic lead-time estimation
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